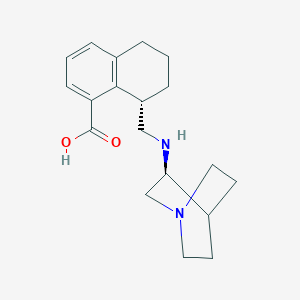
(S)-8-(((S)-Quinuclidin-3-ylamino)methyl)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-8-(((S)-Quinuclidin-3-ylamino)methyl)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound features a quinuclidine moiety linked to a tetrahydronaphthalene structure, which is further functionalized with a carboxylic acid group. The stereochemistry of the compound is defined by the (S)-configuration at both the quinuclidine and tetrahydronaphthalene centers, which can influence its biological activity and interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-8-(((S)-Quinuclidin-3-ylamino)methyl)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:
Formation of the Quinuclidine Moiety: The quinuclidine ring can be synthesized through a series of cyclization reactions involving amines and aldehydes under acidic conditions.
Attachment to Tetrahydronaphthalene: The quinuclidine derivative is then coupled with a tetrahydronaphthalene precursor using a nucleophilic substitution reaction.
Introduction of the Carboxylic Acid Group: The final step involves the oxidation of a suitable intermediate to introduce the carboxylic acid functionality.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of robust catalysts can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
(S)-8-(((S)-Quinuclidin-3-ylamino)methyl)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: The amino group in the quinuclidine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce alcohols.
科学研究应用
(S)-8-(((S)-Quinuclidin-3-ylamino)methyl)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of novel materials and catalysts.
作用机制
The mechanism of action of (S)-8-(((S)-Quinuclidin-3-ylamino)methyl)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid involves its interaction with specific molecular targets. The quinuclidine moiety can bind to receptors or enzymes, modulating their activity. The tetrahydronaphthalene structure may facilitate the compound’s binding affinity and specificity. Pathways involved in its action include signal transduction and metabolic processes.
相似化合物的比较
Similar Compounds
Methylcyclohexane: A simpler cyclic compound with different functional groups.
Lemon Balm (Melissa officinalis): Contains rosmarinic acid, which has antioxidant properties.
Thermal Grizzly Aeronaut: A thermal compound with distinct chemical properties.
Uniqueness
(S)-8-(((S)-Quinuclidin-3-ylamino)methyl)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid is unique due to its specific stereochemistry and the combination of functional groups, which confer distinct chemical and biological properties not found in simpler or structurally different compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C19H26N2O2 |
|---|---|
分子量 |
314.4 g/mol |
IUPAC 名称 |
(8S)-8-[[[(3S)-1-azabicyclo[2.2.2]octan-3-yl]amino]methyl]-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C19H26N2O2/c22-19(23)16-6-2-4-14-3-1-5-15(18(14)16)11-20-17-12-21-9-7-13(17)8-10-21/h2,4,6,13,15,17,20H,1,3,5,7-12H2,(H,22,23)/t15-,17-/m1/s1 |
InChI 键 |
GIIYMZHZCASHNL-NVXWUHKLSA-N |
手性 SMILES |
C1C[C@@H](C2=C(C1)C=CC=C2C(=O)O)CN[C@@H]3CN4CCC3CC4 |
规范 SMILES |
C1CC(C2=C(C1)C=CC=C2C(=O)O)CNC3CN4CCC3CC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


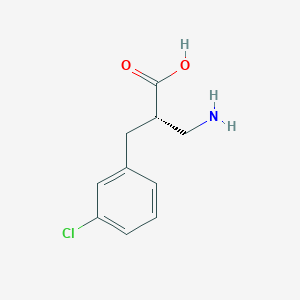
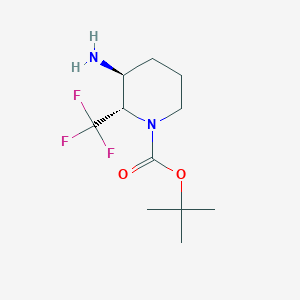
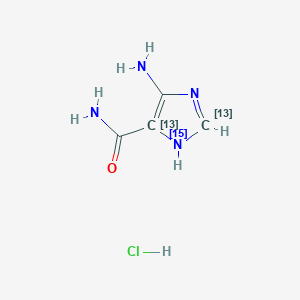
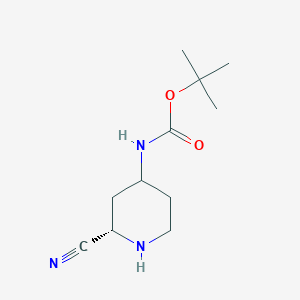
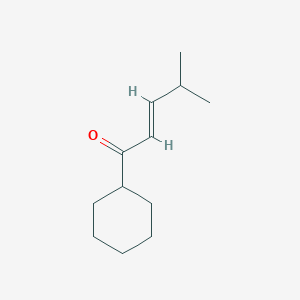
![3-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde](/img/structure/B12944249.png)
![5-Fluorobicyclo[3.2.2]nonan-1-amine](/img/structure/B12944256.png)
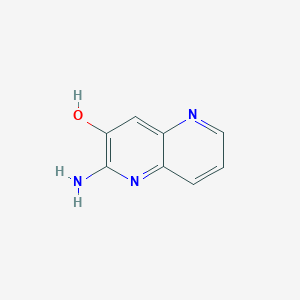
![2-((1S,5R,6S)-3-(tert-Butoxycarbonyl)-1-fluoro-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid](/img/structure/B12944266.png)
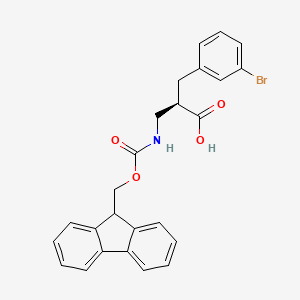
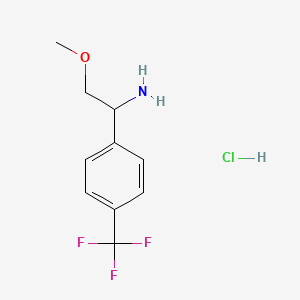

![2-(3-(1H-Pyrrol-1-yl)phenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one](/img/structure/B12944300.png)

